Ethyl 3,5-dihydroxy-2-(2-methylprop-1-en-1-yl)benzoate

Description

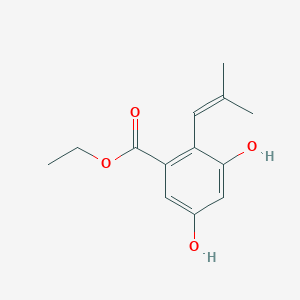

Ethyl 3,5-dihydroxy-2-(2-methylprop-1-en-1-yl)benzoate is a substituted benzoate ester featuring a hydroxyl group at positions 3 and 5 of the aromatic ring, along with a 2-methylprop-1-en-1-yl (isopropenyl) substituent at position 2. The ethyl ester group is attached to the carboxylic acid moiety at position 1. This compound’s structure confers unique physicochemical properties, including hydrogen-bonding capacity from the hydroxyl groups and steric effects from the isopropenyl chain.

Properties

CAS No. |

921882-79-3 |

|---|---|

Molecular Formula |

C13H16O4 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

ethyl 3,5-dihydroxy-2-(2-methylprop-1-enyl)benzoate |

InChI |

InChI=1S/C13H16O4/c1-4-17-13(16)11-6-9(14)7-12(15)10(11)5-8(2)3/h5-7,14-15H,4H2,1-3H3 |

InChI Key |

HUBNMMOGRQCFCA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)O)O)C=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-dihydroxy-2-(2-methylprop-1-en-1-yl)benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst The reaction conditions often include refluxing the mixture to ensure complete esterification

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dihydroxy-2-(2-methylprop-1-en-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Quinones or carboxylic acids.

Reduction: Alcohols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Potential Biological Activities

The biological activity of Ethyl 3,5-dihydroxy-2-(2-methylprop-1-en-1-yl)benzoate has been explored in several studies. The presence of hydroxyl groups gives the compound antioxidant properties, allowing it to scavenge free radicals. It may also possess anti-inflammatory and antimicrobial activities, making it a candidate for pharmaceutical applications. These effects are mediated through interactions with various molecular targets within biological systems. Interaction studies have indicated that this compound may bind to enzymes involved in oxidative stress pathways or inflammation, potentially modulating their activity. Studies also suggest that it may interact with DNA or proteins, influencing cellular processes such as apoptosis or cell proliferation.

Comparison with Structurally Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 3-hydroxybenzoate | Contains one hydroxyl group | Commonly used as a preservative |

| Ethyl 4-hydroxybenzoate | Hydroxyl group at position four | Known for antimicrobial properties |

| Ethyl 3,4-dihydroxybenzoate | Two hydroxyl groups at positions 3 and 4 | More potent antioxidant than Ethyl 3,5-dihydroxy... |

| Ethylene glycol diacetate | Ester of acetic acid | Used as a solvent and plasticizer |

This compound is unique due to its arrangement of functional groups and potential applications in health and agriculture compared to these structurally similar compounds.

Additional Information

Mechanism of Action

The mechanism of action of Ethyl 3,5-dihydroxy-2-(2-methylprop-1-en-1-yl)benzoate involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

- Ethyl Benzoate (Ethyl Benzenecarboxylate): Lacks hydroxyl and isopropenyl groups. Ethyl benzoate is widely used as a flavoring agent and solvent, with well-characterized toxicity profiles .

Methyl Benzoate :

Similar to ethyl benzoate but with a methyl ester. Its smaller alkyl chain increases volatility (boiling point: 199°C vs. ethyl benzoate’s 212°C). Methyl benzoate’s use as a solvent in polymer studies (e.g., PLA/PET analogs) highlights its role in solvatochromic effects, suggesting that the target compound’s hydroxyl groups could enhance interactions in polar polymer matrices .- Ethyl 4-(Dimethylamino)benzoate: Contains a dimethylamino group at position 4 instead of hydroxyl/isopropenyl groups. This electron-donating group enhances reactivity in photopolymerization, achieving higher degrees of conversion in resin cements compared to methacrylate-based analogs. The target compound’s hydroxyl groups may similarly influence reactivity but via hydrogen bonding or acidity .

- Fluorinated Benzoates (e.g., Ethyl Pentafluorobenzoylacetate): Fluorine substituents increase electronegativity and stability. For example, ethyl pentafluorobenzoylacetate exhibits 54% enolic character (vs. 22% for non-fluorinated analogs), indicating that electronic effects significantly alter tautomeric equilibria. The target compound’s hydroxyl groups may promote keto-enol tautomerism but to a lesser extent than fluorination .

Physicochemical Properties

| Property | Ethyl 3,5-dihydroxy-2-(2-methylprop-1-en-1-yl)benzoate | Ethyl Benzoate | Methyl Benzoate | Ethyl 4-(Dimethylamino)benzoate |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~252 (estimated) | 150.17 | 136.15 | 207.24 |

| Solubility | High in polar solvents (predicted) | Low polarity | Moderate polarity | High in polar solvents |

| Hydrogen Bonding | Strong (2× -OH groups) | None | None | Moderate (dimethylamino group) |

| Reactivity | Acidic protons, potential for tautomerism | Ester hydrolysis | Ester hydrolysis | Photoinitiation in resins |

Research Findings and Data Analysis

- Hydrogen Bonding and Crystallinity :

Crystal structure analyses of related benzoates (e.g., ethyl 2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)benzoate) reveal hydrogen bonding along specific crystallographic axes, which stabilize the lattice. The target compound’s dihydroxy groups likely promote similar intermolecular interactions, enhancing thermal stability . - Electronic Effects: Fluorinated benzoates () demonstrate that electron-withdrawing groups increase enolic character. The target compound’s hydroxyl groups, though less electronegative than fluorine, may still shift tautomeric equilibria compared to non-substituted analogs.

Biological Activity

Ethyl 3,5-dihydroxy-2-(2-methylprop-1-en-1-yl)benzoate (CAS No. 921882-79-3) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, antimicrobial, and antiproliferative activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 236.26 g/mol. The compound features two hydroxyl groups and an ethyl ester functional group within a benzoate structure, contributing to its unique reactivity and biological activity .

Antioxidant Activity

The antioxidant properties of this compound are primarily attributed to its hydroxyl groups, which can scavenge free radicals. Studies have shown that it exhibits significant antioxidant activity, with mechanisms involving the modulation of oxidative stress pathways.

A comparative analysis of antioxidant activities among similar compounds is presented in Table 1:

| Compound Name | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| This compound | Not specified | Scavenging free radicals |

| Ethyl 3-hydroxybenzoate | 64.098 | Radical scavenging |

| Ethyl 4-hydroxybenzoate | Not available | Antimicrobial properties |

The compound's ability to reduce oxidative stress was demonstrated in cell-based assays where it improved cell viability under hypoxic conditions by enhancing the levels of antioxidant enzymes such as superoxide dismutase .

Anti-inflammatory Activity

This compound has shown potential anti-inflammatory effects. It may modulate inflammatory pathways by interacting with various enzymes involved in these processes. Research indicates that the compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in biological systems.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. It demonstrated strong inhibitory effects on several bacterial strains and fungi. The percentage of inhibition against specific microorganisms is summarized in Table 2:

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Antiproliferative Activity

In vitro studies have indicated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it showed selective inhibition against SK-MEL-5 melanoma cells with an IC50 value of approximately 9.7 µM . The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

Case Studies

Case Study 1: Antioxidant Efficacy in Hypoxic Conditions

In a study examining the protective effects of this compound in L6 myoblast cells under hypoxia (0.5% O₂), preconditioning with the compound resulted in significantly improved cellular viability and reduced oxidative stress markers such as malondialdehyde levels .

Case Study 2: Antimicrobial Potential

Another study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited substantial growth inhibition, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.